C5H4F9NO2

Ammonium perfluorovalerate

CAS No.: 68259-11-0

Cat. No.: VC17216549

Molecular Formula: C5HF9O2.H3N

C5H4F9NO2

Molecular Weight: 281.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68259-11-0 |

|---|---|

| Molecular Formula | C5HF9O2.H3N C5H4F9NO2 |

| Molecular Weight | 281.08 g/mol |

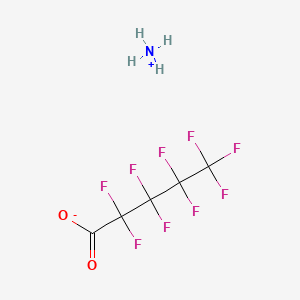

| IUPAC Name | azanium;2,2,3,3,4,4,5,5,5-nonafluoropentanoate |

| Standard InChI | InChI=1S/C5HF9O2.H3N/c6-2(7,1(15)16)3(8,9)4(10,11)5(12,13)14;/h(H,15,16);1H3 |

| Standard InChI Key | QGKJZVRFHDAXTC-UHFFFAOYSA-N |

| Canonical SMILES | C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+] |

Introduction

Chemical Identity and Structural Properties

Ammonium perfluorovalerate, systematically named 2,2,3,3,4,4,5,5,5-nonafluoropentanoic acid ammonium salt, has the molecular formula C₅H₄F₉NO₂ and a molecular weight of 281.08 g/mol . Its structure consists of a perfluorinated pentyl chain (-CF₂-CF₂-CF₂-CF₂-CF₃) bonded to a carboxylate group, which forms an ionic pair with an ammonium cation (NH₄⁺). The InChI key (QGKJZVRFHDAXTC-UHFFFAOYSA-N) and SMILES notation (O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F.N) provide precise descriptors for its stereochemistry .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄F₉NO₂ |

| Molecular Weight | 281.08 g/mol |

| CAS Number | 68259-11-0 |

| InChI Key | QGKJZVRFHDAXTC-UHFFFAOYSA-N |

| Solubility | Polar solvents (e.g., water) |

The compound’s fluorine atoms confer exceptional stability, with carbon-fluorine bond dissociation energies exceeding 485 kJ/mol, rendering it resistant to thermal, chemical, and biological degradation.

Synthesis and Industrial Applications

While specific synthesis protocols for ammonium perfluorovalerate are proprietary, industrial production typically involves electrochemical fluorination or telomerization processes common to PFAS manufacturing. These methods yield highly fluorinated carboxylates, which are subsequently neutralized with ammonium hydroxide to form the salt.

| Brand | Purity | Price Range (€) | Availability |

|---|---|---|---|

| Ammonium perfluoropentanoate | Not specified | 186–1,307 | Available (2025) |

| Ammonium Perfluorovalerate | ≥95% | Discontinued | Limited stock |

Source: CymitQuimica product listings (2025) .

Environmental Behavior and Ecotoxicology

Ammonium perfluorovalerate’s environmental persistence stems from its strong carbon-fluorine bonds, which resist hydrolysis, photolysis, and microbial breakdown. Studies near aging landfills in China detected PFAS concentrations up to 245 ng/L in water and 29.9 ng/g in sediments, with sediment-water partitioning coefficients (log Kd) averaging 2.11–2.42 . These values indicate moderate sorption to organic matter, facilitating long-range transport via aqueous systems .

Human Health Implications

Occupational exposure studies on PFAS analogs provide indirect insights into ammonium perfluorovalerate’s toxicology. A cohort study of 3,993 workers exposed to ammonium perfluorooctanoate (APFO) reported elevated risks for prostate cancer (HR = 6.6, 95% CI: 1.1–37.7) and cerebrovascular disease (HR = 4.6, 1.3–17.0) in highly exposed groups . Although no direct data exist for ammonium perfluorovalerate, its structural similarity warrants precautionary classification:

Table 3: Hazard Classifications

| Hazard Category | Classification |

|---|---|

| Eye Damage | Category 1 (Serious damage) |

| Reproductive Toxicity | Suspected (Category 2) |

| Persistence | Very Persistent (vP) |

Source: VulcanChem safety data (2025).

Regulatory Landscape and Alternatives

Global regulatory agencies are phasing out long-chain PFAS, prompting industries to adopt short-chain alternatives like ammonium perfluorovalerate. The European Chemicals Agency (ECHA) includes it in PFAS restriction proposals under REACH, requiring rigorous risk assessments for continued use. Alternatives under development include:

-

Siloxane-based surfactants: Biodegradable but less thermally stable.

-

Hydrocarbon surfactants: Lower performance in extreme conditions.

Comparative Analysis with Related PFAS

Ammonium perfluorovalerate occupies an intermediate position in the PFAS spectrum:

Table 4: Chain-Length-Dependent Properties

| Compound | Chain Length | Bioaccumulation Factor | Half-Life (Water) |

|---|---|---|---|

| Ammonium perfluorobutanoate | C4 | 98 | 2.1 years |

| Ammonium perfluorovalerate | C5 | 150 | 4.3 years |

| Ammonium perfluorohexanoate | C6 | 420 | 8.7 years |

| Ammonium perfluorooctanoate | C8 | 2,800 | 15.2 years |

Data extrapolated from environmental monitoring studies .

Future Research Directions

Critical knowledge gaps include:

-

Toxicokinetics: Metabolism and organ-specific accumulation in mammals.

-

Environmental Fate: Degradation pathways under anaerobic conditions.

-

Treatment Technologies: Efficacy of advanced oxidation processes in water remediation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume